2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate
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Overview
Description
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of imines and sulfonates This compound is characterized by the presence of an imine group (C=N) and a sulfonate ester group (SO3R)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate typically involves the condensation of 2-methylbenzaldehyde with 2-aminobenzyl alcohol in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonate esters.
Scientific Research Applications
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The sulfonate ester group can participate in electrostatic interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
- 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate
- 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methoxybenzenesulfonate
Uniqueness
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-[(2-methylphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19NO3S/c1-16-11-13-19(14-12-16)26(23,24)25-21-10-6-4-8-18(21)15-22-20-9-5-3-7-17(20)2/h3-15H,1-2H3 |
InChI Key |
VTXOKUJMMXPQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3C |
Origin of Product |
United States |
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